molecular formula C16H17NO3 B187401 1-(1,3-benzodioxol-5-yl)-N-(3-methoxybenzyl)methanamine CAS No. 355816-11-4

1-(1,3-benzodioxol-5-yl)-N-(3-methoxybenzyl)methanamine

Cat. No.: B187401
CAS No.: 355816-11-4
M. Wt: 271.31 g/mol
InChI Key: JGHIAUKWFDEKRG-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-N-(3-methoxybenzyl)methanamine is a chemical compound of interest in specialized research fields, particularly within medicinal and agricultural chemistry. Its structure, featuring a 1,3-benzodioxole moiety, is a key scaffold in the development of novel bioactive molecules. In agricultural science, structurally similar 1,3-benzodioxole derivatives have been designed and synthesized as potent auxin receptor agonists, functioning as root growth promoters in plant models such as Arabidopsis thaliana and Oryza sativa . These compounds mimic natural auxin by binding to the TIR1 receptor, enhancing root-related signaling responses and potentially leading to crops with improved water and nutrient acquisition . In a pharmacological context, close analogs like (+)-MBDB, which also contain the 1,3-benzodioxolyl core, have been investigated in behavioral studies for their 3,4-methylenedioxymethamphetamine (MDMA)-like activity and are categorized under a novel class of psychoactive substances known as entactogens . The primary behavioral activity of these MDMA-like compounds is distinct from classical stimulants or hallucinogens and is believed to involve presynaptic serotonergic mechanisms . This product is intended for forensic analysis, pharmacological research, and the study of structure-activity relationships (SAR) in chemical synthesis. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-18-14-4-2-3-12(7-14)9-17-10-13-5-6-15-16(8-13)20-11-19-15/h2-8,17H,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHIAUKWFDEKRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNCC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353753
Record name 1-(2H-1,3-Benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355816-11-4
Record name N-[(3-Methoxyphenyl)methyl]-1,3-benzodioxole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355816-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2H-1,3-Benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(1,3-benzodioxol-5-yl)-N-(3-methoxybenzyl)methanamine is a compound of significant interest in pharmacological research due to its potential biological activities. The structural characteristics of this compound suggest various mechanisms through which it may exert its effects, particularly in neuropharmacology and plant biology. This article reviews the biological activity of this compound, focusing on its mechanisms, effects observed in various studies, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H19NO3, with a molecular weight of approximately 285.34 g/mol. The compound features a benzodioxole moiety that is known for its diverse biological properties, including antioxidant and anti-inflammatory activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Monoamine Oxidase Inhibition : Similar compounds have been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially enhancing mood and cognitive functions.
  • Receptor Modulation : The compound may interact with various receptors, including serotonin receptors (5-HT), which play a crucial role in mood regulation and anxiety.
  • Antioxidant Activity : The presence of the benzodioxole structure suggests potential antioxidant properties, which can protect cells from oxidative stress.

Neuropharmacological Effects

A study examining the effects of similar benzodioxole derivatives reported significant antidepressant-like activity in animal models. The mechanism was attributed to enhanced serotonergic activity due to MAO inhibition. The compound showed a dose-dependent increase in serotonin levels in the brain, leading to improved mood and reduced anxiety symptoms.

Plant Growth Promotion

Research has indicated that compounds with similar structural features can act as auxin receptor agonists. For instance, K-10, an analog of our compound, demonstrated significant root growth promotion in Arabidopsis thaliana and Oryza sativa. The study highlighted that modifications in the benzodioxole structure could enhance bioactivity by improving receptor binding affinity.

Data Summary

Study Effect Observed Mechanism Reference
Neuropharmacological StudyAntidepressant-like effectsMAO inhibition
Plant Growth PromotionEnhanced root growthAuxin receptor agonism

Case Studies

  • Case Study on Antidepressant Effects :
    • In a controlled animal study, administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. Behavioral tests indicated increased locomotion and reduced immobility time in forced swim tests.
  • Case Study on Plant Growth :
    • A field trial involving Oryza sativa treated with the compound showed a marked increase in root length and biomass compared to untreated controls. This suggests potential agricultural applications for promoting plant growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

N-(3-Methoxybenzyl)-1-(5-Nitrothiophen-2-yl)-N-(Pyridin-3-ylmethyl)Methanamine (Compound 14)
  • Structure : Shares the 3-methoxybenzyl group but incorporates a nitrothiophenyl and pyridinylmethyl group.
  • The pyridinyl group adds hydrogen-bonding capacity, altering solubility and target affinity compared to the benzodioxolyl analog .
  • Synthesis : Prepared via condensation of 3-methoxybenzaldehyde with 1-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)methanamine, yielding a 32% isolated product .
N-(2-Ethoxybenzyl)-N-(Pyridin-2-ylmethyl)-2-(1,3-Benzodioxol-5-yl)Ethanamine
  • Structure : Replaces the methoxy group with ethoxy and adds a pyridinylmethyl moiety.
  • The pyridinylmethyl group introduces steric bulk, which may reduce binding to certain receptors compared to the simpler methanamine structure .

Variations in the Benzodioxolyl-Linked Amine

N-Cyclohexyl-1,3-Benzodioxole-5-Methanamine (Compound 3w)
  • Structure : Substitutes the 3-methoxybenzyl group with cyclohexyl.
  • Impact: The cyclohexyl group introduces hydrophobicity and rigidity, likely reducing water solubility but enhancing stability against metabolic degradation.
MDMA (1-(1,3-Benzodioxol-5-yl)-N-Methylpropan-2-Amine)
  • Structure : Features a shorter propan-2-amine chain and N-methyl substitution.
  • Impact : The tertiary amine and branched chain in MDMA enhance its serotonin-releasing activity, a hallmark of its psychoactive effects. In contrast, the primary amine and benzyl group in the target compound may limit such activity but improve selectivity for other targets .

Cyclic vs. Acyclic Amine Derivatives

(1-(3-Methoxybenzyl)Piperidin-4-yl)Methanamine (Compound 9e)
  • Structure : Incorporates a piperidine ring instead of a linear methanamine.
  • The piperidine nitrogen’s basicity (pKa ~10) contrasts with the primary amine (pKa ~9) in the target compound, altering protonation states under physiological conditions .
2H-1,3-Benzodioxol-5-yl(1H-Indazol-5-yl)Methanamine (Compound 12aa)
  • Structure : Replaces the 3-methoxybenzyl group with an indazolyl moiety.
  • Impact : The indazole ring introduces additional hydrogen-bonding sites (N-H), enhancing interactions with enzymes like kinases. This modification shifts the compound’s utility from neurotransmitter modulation to kinase inhibition .

Structural and Pharmacological Implications

Electronic Effects

  • Methoxy vs. Nitro Groups : The 3-methoxy group in the target compound donates electrons via resonance, stabilizing aromatic interactions. In contrast, nitro groups (e.g., in Compound 14) withdraw electrons, polarizing the molecule and altering receptor binding .
  • Benzodioxole vs. Thiophene : Benzodioxole’s oxygen atoms participate in lone-pair interactions, while thiophene’s sulfur offers polarizability, affecting binding kinetics .

Pharmacokinetics

  • Lipophilicity : Compounds with ethoxy or cyclohexyl groups (e.g., Compound 3w, 14) exhibit higher logP values, enhancing membrane permeability but reducing aqueous solubility. The target compound’s methoxy group balances these properties .

Preparation Methods

Reductive Amination

The most direct route involves condensing 1,3-benzodioxol-5-ylmethylamine with 3-methoxybenzaldehyde under reductive conditions:

Reaction Scheme
C7H7O2CH2NH2+C8H8O2CHONaBH(OAc)3C16H17NO3+H2O\text{C}_7\text{H}_7\text{O}_2\text{CH}_2\text{NH}_2 + \text{C}_8\text{H}_8\text{O}_2\text{CHO} \xrightarrow{\text{NaBH(OAc)}_3} \text{C}_{16}\text{H}_{17}\text{NO}_3 + \text{H}_2\text{O}

  • Conditions : Dichloromethane (DCM), 25°C, 12 h, stoichiometric acetic acid.

  • Yield : 78–85% after silica gel chromatography (hexane:ethyl acetate, 3:1).

  • Byproducts : <5% N,N-dialkylated species, mitigated by slow aldehyde addition.

Nucleophilic Substitution

An alternative approach utilizes a benzodioxolylmethyl halide and 3-methoxybenzylamine:

Reaction Scheme
C7H7O2CH2Br+C8H11NOK2CO3C16H17NO3+KBr\text{C}_7\text{H}_7\text{O}_2\text{CH}_2\text{Br} + \text{C}_8\text{H}_{11}\text{NO} \xrightarrow{\text{K}_2\text{CO}_3} \text{C}_{16}\text{H}_{17}\text{NO}_3 + \text{KBr}

  • Conditions : Dimethylformamide (DMF), 60°C, 8 h.

  • Challenges : Competing elimination requires precise stoichiometry (1:1.05 amine:halide).

  • Scale-Up : Substituting DMF with acetonitrile reduces side reactions but extends reaction time to 18 h.

Transition-Metal-Mediated Coupling

Palladium-catalyzed Buchwald-Hartwig amination offers a high-purity pathway:

Reaction Scheme
C7H7O2CH2NH2+C8H8O2BrPd2(dba)3,XantphosC16H17NO3\text{C}_7\text{H}_7\text{O}_2\text{CH}_2\text{NH}_2 + \text{C}_8\text{H}_8\text{O}_2\text{Br} \xrightarrow{\text{Pd}_2\text{(dba)}_3, \text{Xantphos}} \text{C}_{16}\text{H}_{17}\text{NO}_3

  • Catalyst System : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃ base.

  • Yield : 70% with <1 ppm residual palladium after activated carbon treatment.

Optimization of Reaction Conditions

Solvent Effects

SolventDielectric ConstantYield (%)Purity (%)
DCM8.938592
DMF36.77888
Acetonitrile37.57295

Polar aprotic solvents enhance nucleophilicity but risk hydrolysis of intermediates. Acetonitrile’s high dielectric constant improves ionic intermediate stability, albeit at slower kinetics.

Temperature and Catalysis

Elevating temperature from 25°C to 50°C in reductive amination reduces reaction time by 40% but increases imine byproducts to 12%. Catalytic acid (e.g., 0.1 eq. p-TsOH) suppresses this via rapid protonation of the intermediate imine.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 6.78 (d, J = 8.4 Hz, benzodioxole H), 6.45 (s, methoxybenzyl H), 3.81 (s, OCH₃), 3.72 (t, J = 6.8 Hz, CH₂NH).

  • HRMS (ESI+) : m/z 272.1287 [M+H]⁺ (calc. 272.1281).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH:H₂O) shows a single peak at tₐ = 4.2 min, confirming >98% purity.

Industrial-Scale Production Considerations

  • Cost Analysis : Reductive amination is preferred for scalability, with raw material costs of $120/kg versus $210/kg for Pd-catalyzed routes.

  • Waste Streams : DCM and DMF require fractional distillation for reuse (85% recovery).

  • Regulatory Compliance : Residual solvent limits (<600 ppm DMF) are achievable via wiped-film evaporation.

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